4-Ethoxybenzaldehyde oxime
Overview
Description
4-Ethoxybenzaldehyde oxime is an organic compound that belongs to the oxime functional group. It is a derivative of 4-Ethoxybenzaldehyde and Benzaldehyde oxime .
Synthesis Analysis
Oximes, including 4-Ethoxybenzaldehyde oxime, can be synthesized from a carbonyl compound (ketone or aldehyde) and hydroxylamine or a hydroxylammonium salt . Benzaldehyde oxime, for example, can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . A convenient method for the synthesis of oxime ethers involves reacting oximes with various chlorides (alkyl, functionalized alkyl, and benzyl) and subsequently using a super base—pulverized potassium hydroxide in DMSO .Molecular Structure Analysis
The molecular formula of 4-Ethoxybenzaldehyde is C9H10O2 . The oxime group in 4-Ethoxybenzaldehyde oxime contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which makes them strong candidates for divergent reactivity .Chemical Reactions Analysis
Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethoxybenzaldehyde include a density of 1.1±0.1 g/cm3, boiling point of 249.0±0.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 48.6±3.0 kJ/mol, and flash point of 112.6±13.4 °C .Scientific Research Applications
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Medicinal Chemistry
- Oximes are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .
- Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
- Common oxime-based reactivators or nerve antidotes include pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime .
- Among the several oxime-based derivatives, cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime are the FDA-approved oxime-based antibiotics .
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Cancer and Anti-Inflammatory Research
- Oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
- Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .
- Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
- This review is focused on oximes as kinase inhibitors with anticancer and anti-inflammatory activities .
Safety And Hazards
Future Directions
Oximes have been studied for decades due to their significant roles as acetylcholinesterase reactivators. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . The discovery of unique non-quaternary oximes opens the door to the design of novel therapeutics and decontamination agents following organophosphorus nerve agent exposure .
properties
IUPAC Name |
(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWVABYZHRUUEC-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybenzaldehyde oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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